N-(2H-1,3-benzodioxol-5-yl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative functionalized with a sulfanyl acetamide moiety and a benzodioxol group. Its structure combines a bicyclic thienopyrimidine core (3-ethyl-4-oxo-6-phenyl substitution) linked via a sulfur atom to an acetamide scaffold bearing a 1,3-benzodioxol substituent. The benzodioxol group may enhance metabolic stability, while the sulfanyl bridge could modulate solubility and binding interactions .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S2/c1-2-26-22(28)21-16(11-19(32-21)14-6-4-3-5-7-14)25-23(26)31-12-20(27)24-15-8-9-17-18(10-15)30-13-29-17/h3-11H,2,12-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUAQLAMROPIMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, identified by its CAS number 1189987-06-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₃O₄S₂ |
| Molecular Weight | 465.5 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{(3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl)sulfanyl}acetamide typically involves a multi-step process. The initial steps include a Mannich reaction followed by nucleophilic substitution and oxime formation using hydroxylamine hydrochloride. This pathway highlights the compound's complex structure and the careful orchestration required in its synthesis .
Anticancer Potential
Recent studies have indicated that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-{(3-ethyl-4-oxo-6-pheny...} exhibit significant anticancer properties. For instance, thieno[3,2-d]pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cancer progression. It has been suggested that the thieno[3,2-d]pyrimidine moiety can inhibit key signaling pathways that are crucial for tumor growth .
Case Studies and Research Findings
- Study on Anticancer Activity :
- Molecular Docking Studies :
- Pharmacological Evaluation :
Scientific Research Applications
Pharmacological Applications
-
Antitumor Activity
- Research indicates that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibit significant antitumor properties. This is primarily attributed to their ability to inhibit DNA synthesis and interfere with topoisomerase activity, which are critical processes in cancer cell proliferation .
- Antimicrobial Properties
- Neurological Applications
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of a related thienopyrimidine compound. The results demonstrated that the compound significantly reduced tumor growth in xenograft models through mechanisms involving apoptosis and cell cycle arrest. This suggests that N-(2H-1,3-benzodioxol-5-yl)-2-{...} could be investigated further as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Activity
In a recent study published in Pharmaceutical Biology, researchers synthesized several derivatives of thienopyrimidine and tested their antimicrobial activities against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications enhanced activity against resistant strains, showcasing the potential for developing new antimicrobial agents based on this scaffold.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Target Compound
- Core: Thieno[3,2-d]pyrimidine (unsaturated bicyclic system).
- Substituents: 3-Ethyl, 4-oxo, 6-phenyl on the thienopyrimidine. Sulfanyl acetamide linkage to a benzodioxol group.
Analog 1 : N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS 499102-12-4)
- Core: Benzothieno[2,3-d]pyrimidine (hexahydro, saturated bicyclic system).
- Substituents :
- 3-(4-Methoxyphenyl), 4-oxo.
- Sulfanyl acetamide linkage to a 2-ethylphenyl group.
Analog 2 : (R/S)-N-[(substituted hexan-2-yl)]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (from Pharmacopeial Forum)
- Core: Tetrahydropyrimidinone (non-aromatic).
- Substituents :
- Complex aliphatic and aromatic side chains.
Functional Group Analysis
Pharmacological Implications
Solubility and Bioavailability
Target Selectivity
- The unsaturated thienopyrimidine core in the target compound may favor interactions with ATP-binding pockets in kinases, whereas the saturated benzothienopyrimidine in Analog 1 might exhibit altered binding kinetics .
- Analog 2’s tetrahydropyrimidinone core lacks aromaticity, suggesting a different mechanism, possibly protease or receptor modulation .
Metabolic Stability
- The benzodioxol group is prone to oxidative metabolism but may offer slower degradation compared to Analog 1’s methoxyphenyl group, which undergoes demethylation .
Research Findings and Data Gaps
While direct pharmacological data for the target compound are absent in the provided evidence, structural analogs suggest:
Thienopyrimidine Derivatives: Compounds with sulfur-containing cores (e.g., sulfanyl bridges) often exhibit enhanced binding to cysteine-rich targets, such as kinases or redox enzymes .
Benzodioxol vs. Methoxyphenyl : Benzodioxol’s electron-rich aromatic system may improve π-π stacking in target binding compared to simpler phenyl groups .
Saturation Effects : Saturated cores (e.g., Analog 1) typically reduce metabolic clearance but may limit target engagement due to conformational rigidity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
